molecular formula C10H12F2O B8726129 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol

1-(2,4-Difluorophenyl)-2-methylpropan-2-ol

Cat. No. B8726129
M. Wt: 186.20 g/mol
InChI Key: XUOSNNGPUHIOIK-UHFFFAOYSA-N
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Patent
US07727984B2

Procedure details

11.0 mL acetone, diluted with 50 mL diethyl ether, is added dropwise to a solution of 500 mL of 0.25 molar 2,4-difluorobenzylmagnesium bromide in diethyl ether within 20 minutes. Then the mixture is refluxed for 1.5 hours and then hydrolyzed with 10% ammonium chloride solution. The ether phase is separated off, washed with water, dried with sodium sulfate, and evaporated down. The fractional distillation of the residue yields the alcohol as a colorless liquid (boiling point: 70° C.-73° C./2 mmbar). Yield: 20.0 g (86%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2,4-difluorobenzylmagnesium bromide
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[F:5][C:6]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:7]=1[CH2:8][Mg]Br.[Cl-].[NH4+]>C(OCC)C>[F:5][C:6]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:7]=1[CH2:8][C:2]([CH3:4])([OH:3])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
2,4-difluorobenzylmagnesium bromide
Quantity
500 mL
Type
reactant
Smiles
FC1=C(C[Mg]Br)C=CC(=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The ether phase is separated off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down
DISTILLATION
Type
DISTILLATION
Details
The fractional distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)CC(C)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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